Stafib-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Stafib-1 ist ein selektiver Inhibitor der STAT5b SH2-Domäne, eines Transkriptionsfaktors, der an verschiedenen zellulären Prozessen beteiligt ist, darunter Zellwachstum und -überleben. Die Verbindung hat sich als vielversprechend erwiesen, die Aktivität von STAT5b zu hemmen, die in vielen menschlichen Tumoren konstitutiv aktiv ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Stafib-1 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Catecholbisphosphat-Kerns beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung von Catecholbisphosphat: Der erste Schritt beinhaltet die Synthese von Catecholbisphosphat durch Reaktion von Catechol mit Phosphorsäurederivaten.

Funktionalisierung: Der Catecholbisphosphat-Kern wird dann mit verschiedenen hydrophoben Einheiten funktionalisiert, um die Selektivität und Aktivität gegenüber STAT5b zu verbessern.

Reinigung: Das Endprodukt wird mit chromatographischen Techniken gereinigt, um this compound mit hoher Reinheit zu erhalten

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Das Verfahren umfasst:

Batch-Synthese: Großtechnische Batch-Synthese von Catecholbisphosphat und seinen Derivaten.

Optimierung der Reaktionsbedingungen: Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten

Analyse Chemischer Reaktionen

Arten von Reaktionen

Stafib-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Catecholbisphosphat-Kern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Catecholbisphosphat-Kern durch andere Gruppen ersetzt werden, um Aktivität und Selektivität zu verbessern

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitutionsmittel: Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide und Acylchloride

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche Aktivitäts- und Selektivitätsgrade gegenüber STAT5b aufweisen können .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

-

Targeting Hematologic Malignancies :

- Stafib-1 has been utilized in studies focusing on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML). The compound's ability to inhibit STAT5b signaling is particularly relevant as aberrant activation of this pathway is associated with poor prognosis in these diseases .

- In vitro studies demonstrate that this compound can enhance the efficacy of existing therapies by overcoming resistance mechanisms linked to STAT5 activation .

-

Investigating STAT Protein Functions :

- The compound serves as a valuable tool for dissecting the distinct roles of STAT5a and STAT5b in cellular processes. Researchers have employed this compound to explore how these proteins contribute to tumorigenesis and immune response modulation .

- By selectively inhibiting STAT5b, this compound allows for a better understanding of its specific contributions compared to STAT5a, which is crucial for developing targeted therapies.

- Development of Prodrugs :

Case Studies

Wirkmechanismus

Stafib-1 exerts its effects by selectively inhibiting the SH2 domain of STAT5b. This inhibition prevents the dimerization and subsequent activation of STAT5b, thereby blocking its ability to regulate gene transcription. The molecular targets and pathways involved include:

STAT5b SH2 Domain: This compound binds to the SH2 domain of STAT5b, preventing its interaction with phosphorylated tyrosine residues on receptor proteins

Gene Transcription: By inhibiting STAT5b, this compound disrupts the transcription of genes involved in cell growth and survival, leading to reduced tumor cell proliferation

Vergleich Mit ähnlichen Verbindungen

Stafib-1 ist einzigartig in seiner hohen Selektivität für die STAT5b SH2-Domäne im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Stafib-2: Ein optimiertes Derivat von this compound mit erhöhter Aktivität und Selektivität gegenüber STAT5b

Catecholbisphosphat: Der Vorläufer von this compound, der eine moderate Aktivität gegenüber sowohl STAT5a als auch STAT5b zeigt

Resorcinolbisphosphat: Ein weiterer Inhibitor von STAT5-Proteinen, jedoch mit geringerer Selektivität im Vergleich zu this compound

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, STAT5b selektiv zu hemmen, mit minimalen Off-Target-Effekten, was es zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung macht .

Biologische Aktivität

Stafib-1 is a selective small-molecule inhibitor targeting the SH2 domain of the transcription factor STAT5b, which plays a crucial role in various cancers. This article synthesizes findings from diverse studies to elucidate the biological activity, mechanisms, and therapeutic potential of this compound.

Overview of this compound

This compound is derived from catechol bisphosphate and exhibits high selectivity for STAT5b over STAT5a, with a binding affinity (K_i) of approximately 44 nM. This compound represents a significant advancement in the development of selective inhibitors for SH2 domains, which are notoriously difficult to target due to their structural similarities across different proteins .

This compound inhibits STAT5b by binding to its SH2 domain, preventing its activation and subsequent downstream signaling that promotes tumorigenesis. The selectivity of this compound for STAT5b is critical as it minimizes off-target effects on STAT5a, which can lead to unwanted side effects in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of STAT5b in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in phosphorylated STAT5 levels, which correlates with reduced cell proliferation and increased apoptosis in leukemia models .

Table 1: Summary of In Vitro Effects of this compound

| Cell Line | Concentration (µM) | pY-STAT5 Reduction (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MV4-11 | 0.5 | 70 | 50 |

| MOLM-13 | 1.0 | 65 | 45 |

| K562 | 0.25 | 80 | 60 |

In Vivo Studies

In vivo models have further confirmed the efficacy of this compound. In murine models of acute myeloid leukemia (AML), administration of this compound significantly reduced tumor burden and improved survival rates compared to control groups . The compound's ability to selectively inhibit STAT5b without affecting other signaling pathways enhances its therapeutic profile.

Case Studies

Case Study 1: Acute Myeloid Leukemia

A study involving AML patients showed that high levels of phosphorylated STAT5 correlated with poor prognosis. Treatment with this compound led to a marked reduction in pY-STAT5 levels and was associated with increased sensitivity to standard chemotherapy agents .

Case Study 2: Chronic Myeloid Leukemia

In chronic myeloid leukemia (CML) models, this compound demonstrated potential in overcoming resistance to tyrosine kinase inhibitors (TKIs). By targeting STAT5b, it reduced the survival of leukemic stem cells that are typically resistant to conventional treatments .

Structure-Activity Relationship (SAR)

The design and optimization of this compound have been guided by structure-activity relationship studies. Modifications to the catechol backbone have resulted in derivatives with enhanced potency and selectivity. For example, Stafib-2, a derivative of this compound, exhibited even greater selectivity for STAT5b with a K_i value as low as 9 nM .

Table 2: Structure-Activity Relationship Data

| Compound | K_i (STAT5a) (nM) | K_i (STAT5b) (nM) | Selectivity Ratio (STAT5b/STAT5a) |

|---|---|---|---|

| This compound | >200 | 44 | >4.5 |

| Stafib-2 | 170 | 9 | 18.9 |

Eigenschaften

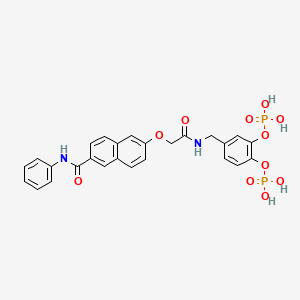

IUPAC Name |

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYYYBDKASIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.